

An In-depth Technical Guide on the Solubility of 7-Bromo-2-methylquinazoline

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Compound of Interest

Compound Name: 7-Bromo-2-methylquinazoline

Cat. No.: B1291492

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Abstract: This technical guide addresses the solubility profile of **7-Bromo-2-methylquinazoline**. Due to the absence of specific quantitative solubility data for this compound in publicly accessible literature, this document provides qualitative solubility information inferred from related quinazoline derivatives and outlines a robust, standard experimental protocol for its empirical determination. The guide is intended to equip researchers with the necessary information to effectively handle this compound and to design and execute their own solubility studies.

Introduction to 7-Bromo-2-methylquinazoline

7-Bromo-2-methylquinazoline is a heterocyclic aromatic compound belonging to the quinazoline class. Quinazoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]} The physicochemical properties of these compounds, particularly their solubility, are critical parameters that influence their utility in both chemical synthesis and biological assays, as well as their potential for development as therapeutic agents.

Accurate solubility data is fundamental for a wide range of applications, including reaction condition optimization, formulation development, and the design of pharmacokinetic and pharmacodynamic studies. This guide provides a foundational understanding of the solubility of **7-Bromo-2-methylquinazoline** based on available information for structurally related compounds.

Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., mg/mL or molarity) for **7-Bromo-2-methylquinazoline**. However, based on the solvents used in the synthesis and purification of analogous quinazolinone derivatives, a qualitative solubility profile can be inferred.^[2] Compounds of this class typically exhibit good solubility in polar aprotic solvents and lower solubility in polar protic and nonpolar solvents.

Table 1: Qualitative Solubility Profile of Quinazoline Derivatives

Solvent Class	Solvent Name	Expected Solubility	Rationale / Notes
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	Commonly used as a solvent for storing and testing quinazoline derivatives in biological assays. [1] [2]
Dimethylformamide (DMF)	Soluble		Frequently used as a reaction solvent for the synthesis of quinazolines, indicating good solubility of the scaffold. [1] [2] [3]
Acetone	Soluble		Often used in the work-up and purification of related compounds. [2]
Tetrahydrofuran (THF)	Soluble		A common solvent for organic reactions involving heterocyclic compounds. [1]
Polar Protic	Ethanol	Slightly Soluble	Used for recrystallization of some quinazoline derivatives, suggesting solubility is moderate and temperature-dependent. [3]
Methanol	Slightly Soluble		Similar to ethanol, often used in purification steps where complete

			dissolution is not always required. [2]
Water	Insoluble	Quinazoline derivatives, particularly those with halogen substituents, generally exhibit poor aqueous solubility. [2] [4]	
Nonpolar	Hexane / Diethyl Ether	Insoluble	Used as anti-solvents or for washing precipitates during synthesis to remove nonpolar impurities, indicating low solubility. [1]

Note: The information in this table is based on general characteristics of quinazoline derivatives and should be confirmed by experimental measurement for **7-Bromo-2-methylquinazoline**.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, direct experimental measurement is essential. The gravimetric method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[\[5\]](#)

Gravimetric Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of **7-Bromo-2-methylquinazoline** in a specific organic solvent at a constant temperature.

Materials:

- **7-Bromo-2-methylquinazoline** (solid)

- Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile)
- Analytical balance (readable to 0.1 mg)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Calibrated pipettes
- Glass vials with screw caps
- Syringe filters (e.g., 0.22 µm PTFE)
- Pre-weighed sample containers for evaporation

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid **7-Bromo-2-methylquinazoline** to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
 - Add a known volume of the desired solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]
- Phase Separation:
 - After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.

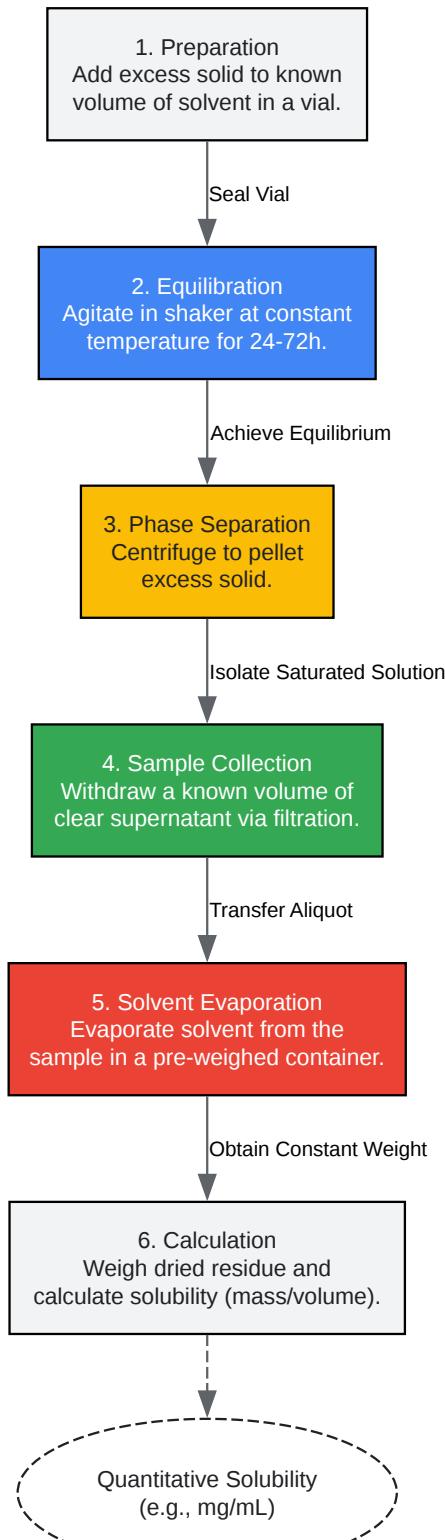
- To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
- Sample Collection:
 - Carefully draw an accurate and known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.
 - For added certainty, pass the collected supernatant through a syringe filter into a pre-weighed, dry container.[\[5\]](#)
- Solvent Evaporation:
 - Evaporate the solvent from the container under controlled conditions. A vacuum oven at a moderate temperature or a gentle stream of nitrogen gas is recommended to avoid degradation of the compound.
 - Continue evaporation until a constant weight of the dried solid residue is achieved.
- Calculation:
 - Measure the final weight of the container with the dried residue.
 - Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.
 - The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[\[5\]](#)

$$\text{Solubility (mg/mL)} = (\text{Mass of Residue (mg)}) / (\text{Volume of Aliquot (mL)})$$

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric solubility determination protocol described above.

Workflow for Gravimetric Solubility Determination

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